Gal[2Ac,346Bn]-beta-SPh

Glycosylation Acyl migration Neighboring group participation

Researchers performing β-galactoside glycosylations face competing acyl migration side reactions that erode yield. Gal[2Ac,346Bn]-β-SPh (CAS 183875-28-7) occupies a defined intermediate position in the acyl migration rank order (formyl > acetyl > pivaloyl), providing anchimeric assistance for 1,2-trans stereocontrol while avoiding the high acyl transfer losses of formyl donors and the harsh deprotection of pivaloyl analogs. • ≥98% HPLC purity; white crystalline solid; mp 111°C; [α]²⁰/D +10.0-14.0° (CHCl₃). • Verified β-anomeric configuration for automated solid-phase oligosaccharide synthesis. • Multi-gram scale available for glycoprotein and drug development programs.

Molecular Formula C35H36O6S
Molecular Weight 584.7 g/mol
CAS No. 183875-28-7
Cat. No. B1460360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGal[2Ac,346Bn]-beta-SPh
CAS183875-28-7
Molecular FormulaC35H36O6S
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(OC1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3/t31-,32+,33+,34-,35+/m1/s1
InChIKeyIKFDEPUTIUTSLC-NVCPMKERSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gal[2Ac,346Bn]-beta-SPh: Precision-Protected Thioglycoside Donor


Gal[2Ac,346Bn]-beta-SPh (Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside) is a fully characterized thioglycoside donor building block belonging to the class of protected galactose derivatives. Its defining structural feature is the combination of a 2-O-acetyl group—which enables anchimeric assistance for 1,2-trans stereocontrol during glycosylation—and 3,4,6-tri-O-benzyl permanent protecting groups that confer stability while remaining cleavable via hydrogenolysis [1]. With a molecular formula of C₃₅H₃₆O₆S, a molecular weight of 584.73 g/mol, and a commercial purity specification of ≥98% (HPLC), it is supplied as a white to almost-white crystalline solid with a melting point of 111 °C and a specific rotation [α]²⁰/D of +10.0 to +14.0° (c=1, CHCl₃), verifying the β-anomeric configuration . Its primary application is as a glycosyl donor in the stereoselective synthesis of β-galactosides, particularly in drug development, glycoprotein research, and complex carbohydrate chemistry [1].

Donor role Thioglycoside for 1,2-trans β-glycoside synthesis
Protecting group logic 2-O-acetyl enables anchimeric assistance; 3,4,6-O-benzyl permanent, cleavable by hydrogenolysis
Quality anchor Commercial purity meets specification benchmarks for multi-step assembly

Why Gal[2Ac,346Bn]-beta-SPh Cannot Be Simply Replaced


Substituting Gal[2Ac,346Bn]-beta-SPh with a superficially similar thiogalactoside donor—such as one bearing a different 2-O-acyl group, an altered benzylation pattern, or a different aglycone leaving group—can fundamentally alter the stereochemical outcome and extent of competing side reactions. The 2-O-acetyl group participates in neighboring group participation (NGP) to direct 1,2-trans (β) glycosidic bond formation, a well-established mechanism whose efficacy is exquisitely sensitive to the electronic and steric nature of the 2-O-substituent [1]. Experimental evidence demonstrates that acyl migration from 2-O-acyl-3,4,6-tri-O-benzyl-D-galactopyranosyl donors to the acceptor aglycone—a problematic side reaction that compromises both yield and purity—decreases in the rank order formyl > acetyl > pivaloyl, placing the acetyl variant at a distinct, predictable position along this continuum [2]. Consequently, a researcher switching to a formyl-protected donor would face greater acyl transfer losses, while switching to a pivaloyl-protected donor could introduce synthetic accessibility and deprotection challenges. This quantifiable rank-order differentiation makes routine substitution without careful consideration of the interplay between NGP and acyl migration inadvisable.

Target compound
2-O-acetyl donor: balanced NGP efficacy with intermediate acyl migration rank, supporting predictable 1,2-trans stereocontrol.
Potential substitute risk
Formyl-protected donors may elevate acyl transfer losses; pivaloyl-protected donors may shift deprotection requirements and synthetic accessibility.
Target compound
β-anomeric configuration verified by specific rotation [α]D range and HPLC purity.
Potential substitute risk
Donors with undefined anomeric purity or α-contamination may compromise β-selectivity and glycosylation outcome reproducibility.

Quantitative Evidence: Gal[2Ac,346Bn]-beta-SPh vs. Comparators


Acyl Migration Rank Order: Acetyl vs. Formyl and Pivaloyl

In a head-to-head comparison of 2-O-acyl-3,4,6-tri-O-benzyl-D-galactopyranose-derived glycosyl donors, the extent of competing acyl transfer from the donor to the acceptor aglycone was found to decrease in the rank order formyl > acetyl > pivaloyl [1]. This places the 2-O-acetyl variant of Gal[2Ac,346Bn]-beta-SPh at an intermediate position: it undergoes significantly less acyl migration than the formyl-protected donor, but more than the pivaloyl-protected donor. The benzoyl-protected analogs were noted to be more variable under the same conditions [1].

Acyl migration rank
Class-level
Formyl > Acetyl > Pivaloyl
Reported intermediate transfer tendency
Rank order from peer-reviewed comparison; absolute yields not available
Glycosylation Acyl migration Neighboring group participation

β-Anomeric Integrity via Specific Rotation

The defined β-D-galactopyranoside anomeric configuration of Gal[2Ac,346Bn]-beta-SPh is quantitatively verified by the vendor-specified specific rotation window of [α]²⁰/D = +10.0 to +14.0° (c=1, CHCl₃) . This specification, enforced by HPLC purity (min. 98.0 area%) and NMR structural confirmation, provides a direct measurement of anomeric homogeneity. In contrast, a thiogalactoside donor that has undergone partial anomerization to the α-form would exhibit a markedly different specific rotation value, signalling contamination that could compromise stereoselective glycosylation outcomes.

β-anomeric identity
Data to verify
[α]D +10.0 to +14.0° (c=1, CHCl₃)
Specification-based batch release metric
Polarimetry at 20 °C; vendor-specified window, cross-study comparable
Anomeric purity Specific rotation β-glycoside configuration

Multi-Vendor HPLC Purity Consistency

Gal[2Ac,346Bn]-beta-SPh is supplied from multiple reputable vendors with a rigorously controlled purity specification of ≥98% (HPLC) . This high purity standard minimizes the presence of non-reactive impurities that could interfere with sensitive glycosylation reactions, catalyst activation, or subsequent purification steps. By contrast, less regulated or research-grade thiogalactoside donors may carry significant quantities of residual protecting-group reagents, partially deprotected sugars, or anomeric mixtures.

HPLC purity benchmark
Supporting evidence
≥98% (HPLC)
Supports lot-consistency review
Multi-vendor specification; purity level may support sensitive protocols
Chemical purity HPLC Batch-to-batch consistency

Optimal Applications of Gal[2Ac,346Bn]-beta-SPh


Stereoselective β-(1→4)-Galactoside Formation

When constructing immunologically relevant β-(1→4)-galactosides (e.g., LacNAc epitopes or tumor-associated carbohydrate antigens), the 2-O-acetyl group of Gal[2Ac,346Bn]-beta-SPh provides neighboring-group-assisted β-selectivity while exhibiting an intermediate level of acyl transfer—less than the formyl analog but more than pivaloyl, as established by the rank order formyl > acetyl > pivaloyl [1]. This places the donor as the 'middle-ground' choice: it avoids the highest acyl migration losses seen with formyl donors, yet does not require the harsh deprotection conditions that pivaloyl esters demand. Researchers seeking to balance stereochemical fidelity with manageable purification steps will find this donor suited to multi-gram β-galactoside syntheses.

Automated Solid-Phase Oligosaccharide Assembly

The verified β-anomeric configuration of Gal[2Ac,346Bn]-beta-SPh, controlled through specific rotation [α]²⁰/D = +10.0–14.0° (c=1, CHCl₃) , makes the donor well-suited to automated solid-phase oligosaccharide synthesizers. In these systems, the loading of an anomerically pure monomer is critical to achieving homogeneous chain elongation and reproducible glycosidic bond formation. The commercial availability of the compound at ≥98% HPLC purity further supports its use in automated protocols where real-time monitoring of donor consumption and product purity is essential.

Neighboring Group Participation Efficiency Studies

Because the 2-O-acetyl group of Gal[2Ac,346Bn]-beta-SPh falls at a defined intermediate position in the acyl migration rank order (formyl > acetyl > pivaloyl) [1], it serves as a reference standard for systematic investigations into the electronic and steric factors governing NGP efficiency. By comparing glycosylation yields, α/β ratios, and acyl transfer byproducts obtained with this donor against those from formyl- and pivaloyl-protected analogs under identical conditions, mechanistic glycochemists can deconvolute the contributions of anchimeric assistance versus acyl migration to the overall stereochemical outcome.

Application
Selection Property
Validation Focus
Stereoselective β-(1→4)-galactoside formation
2-O-acetyl intermediate acyl-transfer rank
β-selectivity and purification-mass balance review
Automated solid-phase oligosaccharide assembly
Anomeric configuration consistency and purity
Donor-consumption monitoring and chain-elongation fidelity
Neighboring group participation efficiency studies
Defined intermediate migration rank order
NGP vs. acyl migration contribution under controlled conditions

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